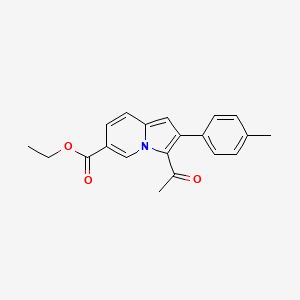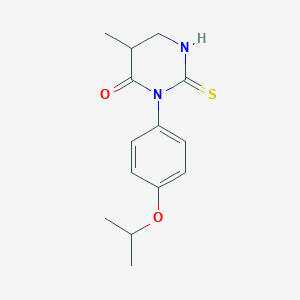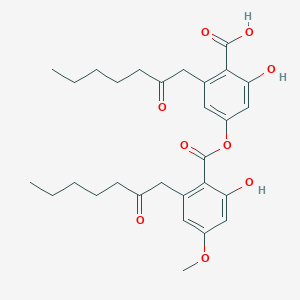
6-deoxy-D-mannono-1,4-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Deoxy-D-mannono-1,4-lactone is a carbohydrate-based lactone derived from mannose. It is a white solid compound with the molecular formula C6H10O5 and a molecular weight of 162.14 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Deoxy-D-mannono-1,4-lactone can be synthesized from mannose through a series of chemical reactions. One common method involves the selective oxidation of mannose to form the lactone. This process typically employs reagents such as bromine or chromium (VI) compounds . Another approach involves the dehydrogenation of mannose using transition metal catalysts in the presence of a hydrogen acceptor .
Industrial Production Methods: Industrial production of this compound often utilizes large-scale oxidation processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C) or gold on carbon (Au/C), has been explored to achieve efficient and sustainable production .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Deoxy-D-mannono-1,4-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and chromium (VI) compounds.
Substitution: Reactions involving nucleophilic substitution can be carried out using reagents such as ethyl isocyanoacetate.
Major Products: The major products formed from these reactions include various derivatives of the lactone, such as 2,6-dibromo-2,6-dideoxy-D-alditol derivatives and ethyl 3,6-anhydro-2-deoxy-2-formylamino-4,5:7,8-di-O-isopropylidene-D-manno-oct-2-enonate .
Wissenschaftliche Forschungsanwendungen
6-Deoxy-D-mannono-1,4-lactone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-deoxy-D-mannono-1,4-lactone involves its interaction with specific enzymes and metabolic pathways. For instance, it inhibits β-galactosidase by binding to the enzyme’s active site, thereby preventing the hydrolysis of β-galactosides . This inhibition is attributed to the furanose form of the sugar, which enhances its binding affinity and efficacy .
Vergleich Mit ähnlichen Verbindungen
- D-Mannono-1,4-lactone
- L-Gulono-1,4-lactone
- D-Glucono-1,5-lactone
- L-Galactono-1,4-lactone
Comparison: 6-Deoxy-D-mannono-1,4-lactone is unique due to the absence of a hydroxyl group at the 6-position, which distinguishes it from other similar lactones. This structural difference imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
106293-98-5 |
|---|---|
Molekularformel |
C6H10O5 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
(3S,4R,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-one |
InChI |
InChI=1S/C6H10O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-5,7-9H,1H3/t2-,3-,4+,5-/m1/s1 |
InChI-Schlüssel |
VASLEPDZAKCNJX-SQOUGZDYSA-N |
Isomerische SMILES |
C[C@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O |
Kanonische SMILES |
CC(C1C(C(C(=O)O1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


stannane](/img/structure/B14141311.png)


![2-[(4-butoxyphenyl)methyl]butanedioic Acid](/img/structure/B14141318.png)
![4-imino-5-(4-methoxyphenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14141323.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14141329.png)
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine](/img/structure/B14141331.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide](/img/structure/B14141332.png)

![(E)-4-[(2S,4S,6R,11R,12S,16S,18R)-4-[(E)-3-carboxybut-2-enyl]-3,7,15,19-tetraoxo-11,22-dipentyl-5,10,17,21-tetraoxaheptacyclo[11.7.2.02,8.02,12.04,6.014,20.016,18]docosa-8,14(20)-dien-16-yl]-2-methylbut-2-enoic acid](/img/structure/B14141346.png)
![5-{[(E)-(4-chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14141360.png)

![(1S)-2-methoxy-1-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B14141380.png)
